Lenampicillin

Descripción

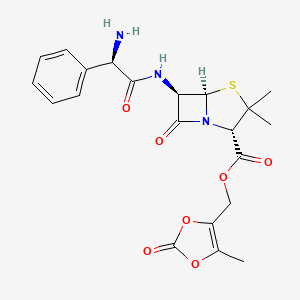

structure given in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUKMWMSYCIYRD-ZXFNITATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057901 | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86273-18-9 | |

| Record name | Lenampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenampicillin: A Prodrug Approach to Enhance the Oral Bioavailability of Ampicillin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its clinical utility is often hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies have been employed, leading to the development of compounds like lenampicillin. This compound is an ester prodrug of ampicillin designed to enhance its absorption from the gastrointestinal tract. Upon oral administration, this compound is efficiently absorbed and subsequently hydrolyzed by endogenous esterases to release the active parent drug, ampicillin. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism as a prodrug, comparative pharmacokinetic data, detailed experimental protocols for its evaluation, and its metabolic pathway.

Introduction

Ampicillin's efficacy is well-established against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] However, its oral absorption is incomplete and variable, necessitating higher or more frequent dosing, which can lead to gastrointestinal side effects and contribute to the development of bacterial resistance.

The prodrug approach is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This compound is a classic example of this approach, where the carboxyl group of ampicillin is esterified to increase its lipophilicity, thereby enhancing its passage across the intestinal mucosa.

The Prodrug Mechanism: From this compound to Ampicillin

This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2] This ester linkage is the key to its function as a prodrug. After oral administration, this compound remains intact in the acidic environment of the stomach and is readily absorbed through the intestinal wall due to its increased lipophilicity compared to ampicillin.

Once absorbed into the systemic circulation, this compound is rapidly hydrolyzed by non-specific esterases present in the intestinal wall, blood, and liver.[1][3] This enzymatic cleavage of the ester bond releases ampicillin, the active antibacterial agent, and an inactive promoiety. The unchanged this compound is typically not detected in the blood or urine, indicating a rapid and efficient conversion to ampicillin during the absorption process.[3]

Signaling Pathway: Esterase-Mediated Hydrolysis of this compound

The biotransformation of this compound to ampicillin is a straightforward enzymatic hydrolysis reaction.

Caption: Metabolic pathway of this compound to ampicillin.

Pharmacokinetic Profile: this compound vs. Ampicillin

The primary advantage of this compound over ampicillin is its superior oral bioavailability, leading to higher and more rapid attainment of therapeutic plasma concentrations of ampicillin.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound compared to an equimolar dose of ampicillin.

Table 1: Comparative Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound and Ampicillin

| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) | Reference |

| Cmax (µg/mL) | 6.5 | 2.9 | |

| Tmax (h) | 0.70 | 0.87 |

Table 2: Comparative Pharmacokinetic Parameters from a Crossover Study

| Parameter | This compound (800 mg) | Bacampicillin (800 mg) | Amoxycillin (500 mg) | Reference |

| Cmax (mg/L) | 12.0 | 9.7 | 7.6 | |

| Tmax (h) | 0.6 | 0.7 | 1.4 |

Table 3: Urinary Excretion of Ampicillin

| Drug Administered | Cumulative Urinary Recovery of Ampicillin (0-12 h) | Reference |

| This compound | Similar to Bacampicillin and Amoxycillin | |

| This compound (in human, dogs, and rats) | 93% (human), 74% (dogs), 55% (rats) of metabolites |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics.

Human Pharmacokinetic Study Protocol

This protocol is a representative example based on common practices in the field.

5.1.1 Study Design: A randomized, open-label, two-way crossover study with a washout period of at least one week between administrations.

5.1.2 Subjects: Healthy adult male volunteers (n=41 in one study) who have given written informed consent. Subjects should be in good health as determined by medical history, physical examination, and routine laboratory tests.

5.1.3 Drug Administration:

-

Test Drug: A single oral dose of this compound (e.g., 400 mg).

-

Reference Drug: A single oral dose of ampicillin (equimolar to the this compound dose).

-

Drugs are administered with a standardized volume of water after an overnight fast of at least 10 hours. Food is withheld for at least 4 hours post-dose.

5.1.4 Blood Sampling:

-

Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

5.1.5 Urine Collection:

-

Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours) post-dose.

-

The volume of each collection is measured, and an aliquot is stored at -20°C or lower until analysis.

5.1.6 Bioanalytical Method: HPLC-UV for Ampicillin Quantification in Plasma

This method is based on established protocols for ampicillin analysis.

-

Sample Preparation (Protein Precipitation):

-

To 250 µL of plasma sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., ciprofloxacin).

-

Add 50 µL of perchloric acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,200 rpm for 7 minutes.

-

Carefully transfer the supernatant to an autosampler vial for injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.5) and methanol or acetonitrile (e.g., 87:13 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 225 nm.

-

Injection Volume: 100 µL.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking blank plasma with known concentrations of ampicillin.

-

Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the nominal concentration.

-

Determine the concentration of ampicillin in the study samples by interpolation from the calibration curve.

-

5.1.7 Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Workflow

Caption: Workflow for a typical human pharmacokinetic study.

Synthesis of this compound

The synthesis of this compound involves the esterification of ampicillin with a suitable promoiety. A general, representative synthesis is described below.

Logical Relationship of Synthesis

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound serves as an exemplary case of a successful prodrug strategy to enhance the oral bioavailability of a well-established antibiotic, ampicillin. By transiently modifying the physicochemical properties of ampicillin through esterification, this compound facilitates improved absorption, leading to higher and more rapid achievement of therapeutic drug concentrations in the systemic circulation. The quantitative data clearly demonstrate the pharmacokinetic advantages of this compound over ampicillin. The experimental protocols outlined provide a framework for the robust evaluation of such prodrugs. The continued application of such drug delivery strategies holds significant promise for optimizing the therapeutic potential of many existing and future pharmaceutical agents.

References

Lenampicillin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a semi-synthetic antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed for enhanced oral bioavailability. Following oral administration, this compound is rapidly absorbed and subsequently hydrolyzed to release the active therapeutic agent, ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, pharmacokinetics, and synthesis of this compound.

Chemical Structure

This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2]

IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]

Molecular Formula: C₂₁H₂₃N₃O₇S[2]

Molecular Weight: 461.49 g/mol

CAS Number: 86273-18-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃N₃O₇S | |

| Molecular Weight | 461.49 g/mol | |

| Appearance | Solid powder | Smolecule |

| Solubility | Soluble in DMSO | Smolecule |

| logP (calculated) | 1.773 | |

| pKa (acidic) | Not Available | |

| pKa (basic) | Not Available | |

| Melting Point | Not Available |

Mechanism of Action

This compound is a prodrug that is rapidly converted to ampicillin in the body. Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Lenampicillin

Introduction

Lenampicillin is a semi-synthetic, orally administered antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed to enhance oral bioavailability.[1][2] Upon absorption from the gastrointestinal tract, this compound is rapidly hydrolyzed by esterases in tissues and the liver to release the active therapeutic agent, ampicillin.[1] This guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a penicillanic acid ester.[3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [4] |

| Molecular Formula | C₂₁H₂₃N₃O₇S | |

| Molar Mass | 461.49 g·mol⁻¹ | |

| Exact Mass | 461.1257 Da | |

| CAS Number | 86273-18-9 | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |

Synthesis of this compound

The synthesis of this compound involves the esterification of ampicillin. The core concept is to mask the carboxylic acid group of ampicillin with a promoiety that improves its lipophilicity and absorption, and is later cleaved in the body to release the active drug. Several methods have been developed for this purpose.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Esterification with 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride

This is a common method for synthesizing this compound.

Protocol:

-

Preparation of Ampicillin Salt: Suspend ampicillin in a suitable organic solvent (e.g., dichloromethane). Add a tertiary amine base (e.g., triethylamine) to form the carboxylate salt of ampicillin, which is more nucleophilic.

-

Reaction: To the suspension from step 1, add a solution of 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride in the same solvent. The reaction is typically carried out at a controlled temperature (e.g., 0-5°C) to minimize side reactions.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the amine salt and any unreacted starting materials.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Method 2: Diazopropane Esterification Method

This method is noted for its high efficiency and yield.

Protocol:

-

Dissolution: Dissolve ampicillin in a suitable organic solvent.

-

Reaction: Add diazopropane (CH₃CH₂CHN₂) as the esterifying agent. The reaction proceeds via a nucleophilic attack of the ampicillin carboxylate on the diazopropane molecule, leading to the formation of the propyl ester and the evolution of nitrogen gas.

-

Completion: The reaction is typically rapid and clean, often driven to completion by the loss of nitrogen gas.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. As this method produces no undesirable byproducts, purification is often straightforward, potentially involving a simple wash or recrystallization step.

-

Characterization: Verify the final product's structure and purity using standard analytical methods.

Synthesis Yields

| Synthesis Method | Reported Yield |

| Diazopropane Esterification | > 95% |

| 2,2-Dimethyl-1-oxopropoxy Methyl Ester Synthesis | 70 - 85% |

Characterization of this compound

The characterization of a newly synthesized active pharmaceutical ingredient is crucial to ensure its identity, purity, and quality.

Experimental Protocol: LC/MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for the quantitative analysis and confirmation of this compound and its active metabolite, ampicillin, in various matrices.

Protocol:

-

Sample Preparation:

-

For bulk drug substance: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

For biological samples (e.g., plasma, tissue): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. An optional solid-phase extraction (SPE) cleanup can be used for more complex matrices to remove interfering substances.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase (e.g., 0.1% formic acid in water) and increasing the percentage of organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Select specific precursor-to-product ion transitions for both this compound and ampicillin (and an internal standard) to ensure specificity and sensitivity.

-

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Mechanism of Action and Pharmacokinetics

This compound is a prodrug that is inactive in its original form. Its therapeutic effect is realized after it is converted to ampicillin in the body.

Prodrug Activation and Antibacterial Action

-

Absorption: After oral administration, this compound is absorbed through the gastrointestinal tract.

-

Activation: In the body, esterase enzymes, present in tissues and the liver, hydrolyze the ester bond of this compound. This process releases the active drug, ampicillin, and the promoiety.

-

Inhibition of Cell Wall Synthesis: Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.

-

Bactericidal Effect: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death, particularly in rapidly dividing bacteria.

Signaling Pathway Diagram

Caption: Prodrug activation and mechanism of action of this compound.

Pharmacokinetic Profile

The prodrug design of this compound significantly improves the pharmacokinetic properties compared to ampicillin.

| Parameter | This compound (400 mg dose) | Ampicillin (equimolar dose) | Source |

| Cmax (µg/mL) | 6.5 | 2.9 | |

| Tmax (h) | 0.70 | 0.87 |

A comparative study also highlighted the pharmacokinetic advantages of this compound over amoxicillin and another ampicillin prodrug, bacampicillin.

| Drug | Cmax (mg/L) | Tmax (h) |

| This compound | 12.0 | 0.6 |

| Bacampicillin | 9.7 | 0.7 |

| Amoxycillin | 7.6 | 1.4 |

These data demonstrate that this compound achieves a higher peak serum concentration in a shorter amount of time, which can be advantageous for treating acute bacterial infections.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

In Vitro and In Vivo Metabolism of Lenampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin is a well-established aminopenicillin antibiotic, administered as a prodrug to enhance the oral bioavailability of its active moiety, ampicillin. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, drawing from available scientific literature. The document details the metabolic pathways, presents quantitative data in structured tables, and outlines detailed experimental protocols for the study of its biotransformation. Visual diagrams generated using the DOT language are included to illustrate key metabolic processes and experimental workflows, offering a clear and concise resource for professionals in the field of drug development and pharmacology.

Introduction

This compound, an ester prodrug of ampicillin, is designed to overcome the limited oral absorption of the parent drug. Upon administration, it undergoes rapid and extensive metabolism to release ampicillin, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of future antibiotic therapies. This guide synthesizes data on its hydrolysis and subsequent metabolism in various biological systems.

In Vitro Metabolism

The in vitro metabolism of this compound is characterized by the rapid hydrolysis of its ester linkage, primarily mediated by esterases present in various tissues.

Hydrolysis in Biological Matrices

Key Metabolites

The primary metabolic event is the hydrolysis of the ester bond, yielding ampicillin and a promoiety. The ampicillin can then undergo further degradation. In vitro incubation of this compound with rat intestinal or liver preparations and blood has identified the following metabolites of the promoiety: diacetyl, acetoin, and 2,3-butanediol[2].

In Vivo Metabolism and Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and metabolized, leading to the systemic availability of ampicillin. Unchanged this compound is not detected in the blood or urine of humans, dogs, or rats, indicating complete and efficient hydrolysis during or shortly after absorption[1].

Metabolic Pathways

The in vivo metabolism of this compound can be described in two main stages:

-

Hydrolysis to Ampicillin: The ester linkage of this compound is cleaved by esterases, releasing ampicillin. This process is believed to occur predominantly in the intestinal wall during absorption, as well as in the blood and liver[1].

-

Metabolism of Ampicillin and the Promoiety: The released ampicillin is the active therapeutic agent. A portion of it is metabolized to inactive products, primarily alpha-aminobenzylpenicilloic acid (ABPA) and its 5S-penicilloic acid isomer (5S-ABPA)[1]. The promoiety is metabolized to acetoin, mainly in the intestinal tissues, which is then converted to 2,3-butanediol in the liver.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by the rapid appearance of ampicillin in the serum. The prodrug formulation leads to higher peak serum concentrations (Cmax) of ampicillin achieved in a shorter time (Tmax) compared to the administration of an equimolar dose of ampicillin itself.

Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of this compound in Healthy Human Volunteers

| Parameter | Value | Reference |

| Dose of this compound | 400 mg | |

| Ampicillin Cmax | 6.5 µg/mL | |

| Ampicillin Tmax | 0.70 h | |

| Dose of this compound | 800 mg (equivalent to 500 mg ampicillin) | |

| Ampicillin Cmax | 12.0 mg/L | |

| Ampicillin Tmax | 0.6 h |

Urinary Excretion of Metabolites

The majority of the administered dose of this compound is excreted in the urine as ampicillin and its metabolites. There are notable species differences in the extent of urinary excretion.

Table 2: Total Urinary Excretion of Ampicillin and its Metabolites Following Oral Administration of this compound

| Species | Total Urinary Excretion (% of Dose) | Reference |

| Human | 93% | |

| Dog | 74% | |

| Rat | 55% |

The primary urinary metabolites are ampicillin, ABPA, and 5S-ABPA. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs. A detailed quantitative breakdown of the individual ampicillin-related metabolites in urine is not consistently reported across the literature.

Experimental Protocols

This section outlines representative protocols for the in vitro and in vivo analysis of this compound metabolism, based on methodologies described in the literature for ampicillin prodrugs and general drug metabolism studies.

In Vitro Hydrolysis of this compound in Liver Microsomes

This protocol describes a typical experiment to determine the rate of hydrolysis of this compound in a liver microsomal preparation.

Objective: To quantify the rate of disappearance of this compound and the formation of ampicillin in the presence of liver microsomes.

Materials:

-

This compound hydrochloride

-

Pooled human, rat, or dog liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (for HPLC analysis)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound (e.g., 1-10 µM) to each tube.

-

Time-course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction in individual tubes by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins.

-

HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for the concentrations of this compound and ampicillin using a validated HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order rate constant of hydrolysis and the half-life (t½ = 0.693/k).

In Vivo Pharmacokinetic and Metabolite Analysis in Rats

This protocol provides a general framework for an in vivo study in rats to determine the pharmacokinetic profile of ampicillin following oral administration of this compound and to analyze urinary metabolites.

Objective: To determine the plasma concentration-time profile of ampicillin and to identify and quantify the major metabolites in urine after a single oral dose of this compound to rats.

Materials:

-

This compound hydrochloride

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

HPLC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them overnight before dosing, with free access to water.

-

Dosing: Administer a single oral dose of this compound suspension to each rat via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Urine Collection: House the rats in metabolic cages and collect urine over specific intervals (e.g., 0-8, 8-24, 24-48 hours).

-

Sample Analysis:

-

Plasma: Extract ampicillin from the plasma samples (e.g., by protein precipitation) and analyze the concentrations using a validated LC-MS/MS method.

-

Urine: Analyze the urine samples directly or after dilution and appropriate sample preparation to identify and quantify ampicillin, ABPA, and 5S-ABPA using an LC-MS/MS method.

-

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

-

Metabolite Analysis: Calculate the percentage of the administered dose excreted in the urine as each of the major metabolites.

Conclusion

This compound serves as an effective prodrug for ampicillin, demonstrating rapid and extensive conversion to its active form both in vitro and in vivo. The metabolism is primarily driven by esterases in the intestinal wall, blood, and liver. The resulting ampicillin exhibits favorable pharmacokinetic properties, with high bioavailability and rapid attainment of peak serum concentrations. The major urinary metabolites are ampicillin and its degradation products, ABPA and 5S-ABPA, with species-dependent variations in the extent of excretion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other aminopenicillin prodrugs, contributing to a deeper understanding of their metabolic fate and therapeutic optimization.

References

Pharmacokinetics and Pharmacodynamics of Lenampicillin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral absorption. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. As this compound is rapidly and completely hydrolyzed to ampicillin during absorption, the systemic circulation is exposed only to ampicillin.[1] Consequently, much of the pharmacokinetic and pharmacodynamic data presented herein pertains to ampicillin, serving as a critical surrogate for understanding the in vivo behavior of this compound. This guide summarizes key PK parameters, details experimental methodologies for preclinical evaluation, and explores the pharmacodynamic profile of this important antibiotic.

Introduction

This compound hydrochloride (LAPC) is an orally administered prodrug of ampicillin. The promoiety is designed to increase the lipophilicity of the ampicillin molecule, thereby improving its absorption from the gastrointestinal tract. Following absorption, this compound is rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver, releasing the active moiety, ampicillin, into the systemic circulation.[1] Unchanged this compound is not detected in the blood or urine, underscoring its efficient conversion.[1] This guide aims to consolidate the existing knowledge on the pharmacokinetic and pharmacodynamic properties of this compound in key preclinical animal models, providing a valuable resource for researchers in drug development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its active metabolite, ampicillin. The primary advantage of this compound lies in its enhanced oral bioavailability compared to ampicillin itself.

Absorption

This compound exhibits satisfactory intestinal absorption, which is significantly greater than that of ampicillin. This is evidenced by the high urinary excretion of ampicillin and its metabolites following oral administration of this compound. In studies comparing different animal species, the extent of absorption varies. For instance, urinary excretion of metabolites accounts for approximately 55% of the administered dose in rats and 74% in dogs, indicating good but variable absorption across species.[1]

Distribution

Once converted to ampicillin, the drug distributes into various tissues. Ampicillin is known to be evenly distributed in tissues, with the highest concentrations typically found in the kidney and liver.

Metabolism

This compound undergoes rapid and extensive first-pass metabolism to yield ampicillin. The promoiety is also metabolized. In rats and dogs, the primary metabolites of the promoiety are diacetyl, acetoin, and 2,3-butanediol.[2] The biotransformation to acetoin primarily occurs in the intestinal tissues, followed by conversion to 2,3-butanediol in the liver. The major urinary metabolites of the ampicillin moiety are ampicillin itself, α-aminobenzylpenicilloic acid (ABPA), and its 5S-penicilloic acid isomer (5S-ABPA).

Excretion

The primary route of excretion for ampicillin and its metabolites is via the urine. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs within 48 hours.

Pharmacokinetic Parameters

While direct comparative studies of this compound across different animal models are limited, data from human studies and ampicillin studies in animals provide valuable insights. In a human study, this compound achieved a higher maximum concentration (Cmax) of 12.0 mg/L and a shorter time to reach Cmax (Tmax) of 0.6 hours compared to bacampicillin and amoxicillin. This suggests that this compound's formulation leads to rapid and high systemic availability of ampicillin.

The following tables summarize key pharmacokinetic parameters for ampicillin (the active metabolite of this compound) in rats and dogs.

Table 1: Pharmacokinetic Parameters of Ampicillin in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose | Not Specified | |

| Cmax (µg/mL) | Not Specified | |

| Tmax (h) | Not Specified | |

| AUC (µg·h/mL) | 2.76 ± 0.11 (as sultamicillin) | |

| Oral Bioavailability (%) | 56.7 (as sultamicillin) | |

| Half-life (h) | 0.75 (as sultamicillin) |

Note: Data for sultamicillin, another ampicillin prodrug, is used as a proxy due to the limited availability of direct oral ampicillin PK data in rats from the provided search results.

Table 2: Pharmacokinetic Parameters of Ampicillin in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Dose (mg/kg) | 20 | |

| Cmax (µg/mL) | Varies with feeding | |

| Tmax (h) | Varies with feeding | |

| AUC | Impaired with food | |

| Oral Bioavailability (%) | Not Specified | |

| Half-life (h) | Not Specified |

Note: Ampicillin absorption in dogs is significantly affected by the presence of food, with administration to fasted animals being recommended. This highlights a critical consideration for designing and interpreting pharmacokinetic studies.

Pharmacodynamics of this compound

The pharmacodynamic activity of this compound is that of ampicillin, which is a time-dependent bactericidal agent. Its efficacy is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).

In Vivo Efficacy

Specific in vivo efficacy studies for this compound in animal infection models are not extensively detailed in the available literature. However, the efficacy can be inferred from the numerous studies conducted on ampicillin. Ampicillin has demonstrated efficacy against a wide range of Gram-positive and some Gram-negative bacteria. In a mouse peritonitis model, penicillin (a related β-lactam) showed that a T>MIC of over 50% of the treatment time achieved maximum effect.

Experimental Protocols

This section outlines detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound in animal models.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats and dogs.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

-

Male Beagle dogs (8-12 kg)

Drug Administration:

-

Rats: this compound is administered via oral gavage at a predetermined dose. Animals should be fasted overnight prior to dosing.

-

Dogs: this compound is administered orally in capsule form. Dogs should be fasted for at least 12 hours before and 4 hours after drug administration.

Blood Sampling:

-

Rats: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

-

Dogs: Blood samples (approximately 2 mL) are collected from the jugular vein at 0 (predose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

Sample Processing and Analysis:

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Ampicillin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

HPLC-MS/MS Method for Ampicillin in Plasma:

-

Sample Preparation: Protein precipitation is a common method. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged to remove proteins. The supernatant is then analyzed.

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for ampicillin and an internal standard.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Study Protocol (Murine Thigh Infection Model)

Objective: To evaluate the in vivo efficacy of this compound against a specific pathogen (e.g., Streptococcus pneumoniae) in a mouse thigh infection model.

Animals:

-

Female ICR or BALB/c mice (e.g., 6-8 weeks old).

-

Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection to reduce the influence of the immune system.

Infection:

-

A clinical isolate of Streptococcus pneumoniae is grown to a logarithmic phase.

-

Mice are anesthetized, and each thigh is injected intramuscularly with a specific inoculum of the bacterial suspension (e.g., 0.1 mL containing 10^6 to 10^7 CFU).

Drug Administration:

-

This compound is administered orally via gavage at various dose levels and dosing intervals starting 2 hours post-infection. A control group receives the vehicle only.

Efficacy Assessment:

-

At 24 hours post-infection, mice are euthanized.

-

The thighs are aseptically removed, homogenized in saline, and serially diluted.

-

The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.

-

The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/thigh) compared to the control group.

Pharmacodynamic Analysis:

-

The relationship between a pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., %fT > MIC) and the antibacterial effect is modeled to determine the exposure required for a static effect and for 1-log and 2-log reductions in bacterial count.

Visualizations

Experimental Workflows

References

An In-depth Technical Guide to the Enzymatic Conversion of Lenampicillin to Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of lenampicillin into its active form, ampicillin. This compound, a prodrug of ampicillin, is designed to enhance the oral bioavailability of the parent antibiotic.[1][2] This document details the mechanism of this conversion, presents key pharmacokinetic data, outlines relevant experimental protocols, and illustrates the underlying biological and experimental pathways.

Introduction: The Prodrug Strategy

Ampicillin, a broad-spectrum β-lactam antibiotic, is characterized by relatively poor absorption after oral administration.[3] To overcome this limitation, prodrugs such as this compound were developed. This compound is an ester of ampicillin, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[4] This modification masks the polar carboxylate group of ampicillin, increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract.[1] Following absorption, the ester linkage is rapidly cleaved by endogenous enzymes to release the active ampicillin.

The Enzymatic Conversion Pathway

The primary mechanism for the activation of this compound is enzymatic hydrolysis. This biotransformation is not reliant on a complex signaling cascade but is a direct result of catalysis by non-specific esterase enzymes.

2.1 The Role of Esterases

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases present in high concentrations in the intestinal wall, liver, and blood. These enzymes recognize and cleave the ester bond of the this compound molecule. This process is highly efficient, as unchanged this compound is typically not detected in the blood or urine following oral administration, indicating rapid and complete conversion during or immediately after absorption.

2.2 Reaction and Metabolites

The hydrolysis of this compound yields three molecules: the active antibiotic ampicillin, carbon dioxide, and acetoin. The promoiety is designed to be metabolically inert and easily cleared. Studies in rats and dogs have shown that acetoin is further metabolized in the liver to 2,3-butanediol.

The enzymatic conversion can be visualized as a two-step process following the initial hydrolysis:

Figure 1: Metabolic pathway of this compound to ampicillin.

Quantitative Pharmacokinetic Data

Clinical studies in healthy volunteers have demonstrated the superior pharmacokinetic profile of this compound compared to ampicillin and other ampicillin prodrugs. The enhanced absorption leads to a higher maximum serum concentration (Cmax) of ampicillin achieved in a shorter amount of time (Tmax).

Table 1: Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound vs. Ampicillin

| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) | Reference |

| Cmax (µg/mL) | 6.5 | 2.9 | |

| Tmax (h) | 0.70 | 0.87 |

Table 2: Comparative Pharmacokinetics of Ampicillin Esters and Amoxicillin

| Drug Administered | Dose | Equivalent Ampicillin/Amoxicillin Dose | Mean Peak Serum Conc. (Cmax) (mg/L) | Time to Peak (Tmax) (h) | Reference |

| This compound | 800 mg | 500 mg | 12.0 - 12.9 | 0.6 | |

| Bacampicillin | 800 mg | 556 mg | 9.7 | 0.7 | |

| Amoxicillin | 500 mg | 500 mg | 7.6 | 1.4 |

Experimental Protocols

The study of this compound's conversion to ampicillin involves standard pharmacokinetic analysis methodologies. Below are protocols derived from published studies.

4.1 Protocol for In Vivo Pharmacokinetic Analysis

This protocol describes a typical crossover study to determine the serum concentration and urinary excretion of ampicillin following oral administration of this compound.

1. Subject Preparation:

-

Healthy, fasting human volunteers are used.

-

A washout period is required between the administration of different drugs in a crossover design.

2. Drug Administration:

-

A single oral dose of this compound (e.g., 800 mg) is administered with a standardized volume of water.

3. Sample Collection:

-

Blood: Venous blood samples are collected into appropriate tubes at predefined intervals (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, and 6 hours post-administration). Serum is separated by centrifugation.

-

Urine: Total urine is collected at intervals for up to 12 hours post-administration.

4. Sample Storage:

-

Serum and urine samples that are not assayed immediately should be stored at -20°C or lower.

5. Ampicillin Quantification:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for accurately quantifying ampicillin in biological matrices. This involves protein precipitation, extraction, and chromatographic separation with UV detection.

-

Microbiological Assay: A large plate agar diffusion assay using an ampicillin-sensitive indicator organism, such as Bacillus subtilis, can also be used.

- Standard curves are prepared using known concentrations of ampicillin in pooled human serum or buffer.

- Samples and standards are added to wells cut into the agar.

- Plates are incubated (e.g., 18 hours at 35°C).

- The diameter of the zones of inhibition is measured, and concentrations are calculated from the standard curve.

6. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, Area Under the Curve (AUC), and urinary recovery) are calculated from the concentration-time data.

Figure 2: Experimental workflow for pharmacokinetic analysis.

Mechanism of Action of Ampicillin

Once released, ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

-

Penetration: Ampicillin penetrates the cell wall of both Gram-positive and some Gram-negative bacteria.

-

Target Binding: It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: PBPs are transpeptidases that are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to provide the cell wall with structural integrity.

-

Cell Lysis: Inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death, particularly in rapidly dividing bacteria.

Figure 3: Ampicillin's mechanism of inhibiting cell wall synthesis.

Conclusion

The enzymatic conversion of this compound to ampicillin is a highly effective prodrug strategy that significantly improves the pharmacokinetic profile of the parent antibiotic. The rapid and efficient hydrolysis by ubiquitous esterases ensures high bioavailability and therapeutic concentrations of ampicillin. Understanding this conversion is crucial for the development and optimization of antibiotic therapies, providing a clear example of how chemical modification can be leveraged to enhance drug delivery and efficacy.

References

Lenampicillin: A Technical Guide to its Potential in Treating Specific Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin. Developed to enhance the oral bioavailability of its parent compound, this compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its bactericidal action by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic profile, and clinical efficacy against specific bacterial infections. The information presented herein is intended to support further research and development efforts related to this compound.

Mechanism of Action

This compound's therapeutic effect is contingent upon its in vivo conversion to ampicillin. As a prodrug, this compound itself is microbiologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases present in the blood and tissues to yield ampicillin and an inactive carrier moiety.

The active component, ampicillin, is a time-dependent bactericidal agent that targets penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. By acylating the transpeptidase domain of these enzymes, ampicillin blocks the cross-linking of peptidoglycan chains, an essential step in bacterial cell wall synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis, particularly in actively growing and dividing bacteria.

Caption: Mechanism of Action of this compound.

Spectrum of Activity

This compound, through its conversion to ampicillin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is, however, limited against β-lactamase-producing strains.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (the active metabolite of this compound) against various clinically relevant bacteria.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 |

| Streptococcus pneumoniae (Penicillin-intermediate) | 0.5 | 1.0 |

| Streptococcus pneumoniae (Penicillin-resistant) | 2.0 | 4.0 |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1.0 |

| Haemophilus influenzae (β-lactamase positive) | >4.0 | >4.0 |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 0.5 |

| Escherichia coli | 8.0 | >32.0 |

| Gram-positive cocci (from oral infections) | - | <0.39 |

| Gram-negative bacteria (from oral infections) | - | <3.13 |

Note: Data compiled from multiple sources. MIC values for ampicillin are representative of this compound's in vivo activity.

Pharmacokinetics

The primary advantage of this compound over ampicillin is its improved oral absorption, leading to higher and more rapid peak serum concentrations of the active drug.

Comparative Pharmacokinetic Parameters

| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) |

| Cmax (µg/mL) | 6.5[1] | 2.9[1] |

| Tmax (h) | 0.70[1] | 0.87[1] |

| AUC (µg·h/mL) | Similar to Ampicillin | - |

In a separate study, a higher peak serum concentration of 12.0 mg/L was reported for this compound with a Tmax of 0.6 hours.[2]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections, particularly those of the skin and soft tissues, as well as oral and maxillofacial infections.

Skin and Soft Tissue Infections

A double-blind, controlled clinical study compared the efficacy of this compound to amoxicillin in the treatment of superficial suppurative skin and soft tissue infections.

| Outcome | This compound (n=106) | Amoxicillin (n=107) |

| Cured | 55.7% | 50.5% |

| Cured or Remarkably Improved | 79.2% | 76.6% |

| Improved | 88.7% | 91.6% |

No significant difference was found between the two treatment groups. The clinical efficacy rate of this compound in another study on superficial purulent infections was 79.2%. Efficacy rates against specific bacteria in simple infections were reported as follows: Staphylococcus aureus (74.6%), Staphylococcus epidermidis (76.3%), Gram-positive cocci (100%), and anaerobes (87.5%).

Oral and Maxillofacial Infections

In a study of 109 cases of oral infections, this compound demonstrated an efficacy rate of 87.3% based on a point system and 86.3% based on the subjective judgment of the attending doctors.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of ampicillin against bacterial isolates.

Caption: Workflow for MIC Determination.

-

Preparation of Antimicrobial Solution: Prepare a stock solution of ampicillin powder in a suitable solvent.

-

Bacterial Isolate Preparation: Subculture the bacterial isolate onto an appropriate agar medium and incubate overnight. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of ampicillin that completely inhibits visible growth of the organism as detected by the unaided eye.

Pharmacokinetic Study Protocol

The following is a generalized protocol for a pharmacokinetic study of this compound in healthy volunteers.

Caption: Pharmacokinetic Study Workflow.

-

Study Population: Recruit a cohort of healthy adult volunteers who have provided informed consent.

-

Drug Administration: Following an overnight fast, administer a single oral dose of this compound with a standardized volume of water.

-

Blood Sampling: Collect venous blood samples into appropriate tubes at predeteremined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) post-dose.

-

Sample Processing: Separate serum from the blood samples by centrifugation and store frozen at -20°C or below until analysis.

-

Bioanalytical Method (HPLC):

-

Sample Preparation: Perform protein precipitation of the serum samples.

-

Chromatography: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile.

-

Detection: Use UV detection at an appropriate wavelength for ampicillin (e.g., 230 nm).

-

Quantification: Determine the concentration of ampicillin in the samples by comparing the peak areas to a standard curve of known ampicillin concentrations.

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the serum concentration-time data using non-compartmental or compartmental analysis.

Conclusion

This compound serves as an effective oral prodrug for ampicillin, offering an improved pharmacokinetic profile that translates to higher and more rapid serum concentrations of the active antibiotic. Clinical data support its use in the treatment of susceptible bacterial infections, particularly those affecting the skin, soft tissues, and oral cavity. Further research is warranted to fully elucidate its potential role in treating a broader range of infections and to gather more extensive in vitro susceptibility data against contemporary clinical isolates.

References

The Evolution of Ampicillin: A Technical Deep Dive into Prodrug Strategies

A Whitepaper for Drug Development Professionals

Introduction: The Need for an Ampicillin Upgrade

Ampicillin, a cornerstone of antibacterial therapy since its introduction in 1961, marked a significant advancement over earlier penicillins with its broadened spectrum of activity against Gram-negative bacteria.[1] However, its clinical utility has been hampered by incomplete gastrointestinal absorption, necessitating frequent, high doses to achieve therapeutic concentrations. This limitation not only impacts patient compliance but can also lead to gastrointestinal side effects. To address these shortcomings, the development of ampicillin prodrugs emerged as a key strategy to enhance its oral bioavailability and overall therapeutic profile. This technical guide explores the history, development, and underlying scientific principles of ampicillin prodrugs, providing researchers and drug development professionals with a comprehensive overview of this important class of antibacterial agents.

The core principle behind ampicillin prodrugs lies in masking the polar carboxyl group of the ampicillin molecule, thereby increasing its lipophilicity.[2][3] This chemical modification facilitates passive diffusion across the lipid-rich membranes of the intestinal epithelium. Once absorbed into the bloodstream, these prodrugs are designed to undergo rapid and efficient enzymatic or chemical hydrolysis, regenerating the active ampicillin molecule to exert its antibacterial effect.

A Historical Perspective on Ampicillin Prodrugs

Following the launch of ampicillin, the 1970s saw the introduction of several ester prodrugs designed to improve its pharmacokinetic profile. Pivampicillin, introduced in 1971, was one of the first commercially successful ampicillin prodrugs.[1] This was soon followed by others, including bacampicillin and talampicillin, each featuring a different ester promoiety designed to optimize absorption and hydrolysis kinetics. The development of these agents represented a significant step forward in optimizing the clinical use of ampicillin.

Comparative Pharmacokinetics: A Quantitative Analysis

The primary goal in developing ampicillin prodrugs was to improve upon the parent drug's oral bioavailability. The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the success of this approach.

Table 1: Oral Bioavailability of Ampicillin and its Prodrugs

| Compound | Oral Bioavailability (%) | Reference |

| Ampicillin | 62 ± 17 | [2] |

| Pivampicillin | 92 ± 18 | |

| Bacampicillin | 86 ± 11 | |

| Talampicillin | ~87 (relative to IM) |

Table 2: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax) Following Oral Administration

| Compound | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | Reference |

| Ampicillin | 495 | 3.7 | ~2 | |

| Pivampicillin | 491 (equiv.) | 7.1 | ~1 | |

| Bacampicillin | 562 (equiv.) | 8.3 | ~1 | |

| Talampicillin | 250 | 1.57 | 1 |

Mechanism of Action and Bioactivation

The therapeutic action of ampicillin prodrugs is contingent on the in vivo liberation of the active ampicillin molecule. This bioactivation process is a critical design consideration for any prodrug.

Ampicillin's Antibacterial Signaling Pathway

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and, ultimately, bacterial cell lysis.

Prodrug Hydrolysis and Activation

Upon absorption from the gastrointestinal tract, ampicillin prodrugs are rapidly hydrolyzed by esterases present in the intestinal wall, blood, and other tissues, releasing ampicillin and a promoiety. The ideal promoiety is non-toxic and readily eliminated from the body.

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and evaluation of ampicillin prodrugs.

General Synthesis of Ampicillin Ester Prodrugs

A common strategy for the synthesis of ampicillin ester prodrugs involves the protection of the amino group of ampicillin, followed by esterification of the carboxylic acid, and subsequent deprotection of the amino group.

Example: Synthesis of Talampicillin

-

Protection of the Amino Group: The primary amino group of ampicillin is protected, for example, as an enamine by reacting it with ethyl acetoacetate.

-

Esterification: The protected ampicillin is then esterified by reacting it with a suitable halo-compound, such as 3-bromophthalide, in the presence of a base.

-

Deprotection: The enamine protecting group is carefully hydrolyzed using dilute acid (e.g., HCl in acetonitrile) to yield the final prodrug, talampicillin.

In Vivo Pharmacokinetic Evaluation

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrugs and the liberated active drug.

Protocol: Quantification of Ampicillin in Human Plasma by HPLC-UV

This protocol is a representative example for determining the concentration of ampicillin in plasma samples obtained from clinical studies.

-

Sample Preparation:

-

To 100 µL of human plasma, add 200 µL of an internal standard solution (e.g., a suitable cephalosporin) in acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.0) and acetonitrile. A common ratio is 83:17 (v/v) aqueous buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 20 µL.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking known concentrations of ampicillin into drug-free plasma.

-

Process these standards alongside the study samples.

-

Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the concentration.

-

Determine the ampicillin concentration in the study samples by interpolation from the calibration curve.

-

In Vitro Hydrolysis Studies

In vitro hydrolysis studies are performed to assess the stability of the prodrug in simulated biological fluids and its conversion rate to the active drug.

Protocol: Hydrolysis Kinetics in Simulated Gastric Fluid, Intestinal Fluid, and Human Plasma

-

Preparation of Hydrolysis Media:

-

Prepare simulated gastric fluid (e.g., HCl buffer, pH 1.2) and simulated intestinal fluid (e.g., phosphate buffer, pH 7.4).

-

Obtain 80% human plasma.

-

-

Hydrolysis Experiment:

-

Dissolve the ampicillin prodrug in each of the hydrolysis media to a known concentration.

-

Incubate the solutions at 37°C.

-

At various time points, withdraw aliquots of the solutions.

-

-

Analysis:

-

Analyze the concentration of the remaining prodrug and the released ampicillin in the aliquots using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Calculate the rate of hydrolysis (k) and the half-life (t½) of the prodrug in each medium by plotting the logarithm of the remaining prodrug concentration versus time.

-

Conclusion and Future Directions

The development of ampicillin prodrugs represents a classic and successful application of the prodrug concept to overcome the pharmacokinetic limitations of a parent drug. By transiently modifying the ampicillin molecule, researchers were able to significantly enhance its oral absorption and clinical utility. The principles learned from the development of pivampicillin, bacampicillin, and talampicillin continue to inform modern prodrug design.

Future research in this area may focus on the development of novel promoieties that offer even more precise control over the rate and site of drug release, potentially leading to improved efficacy and reduced side effects. Furthermore, the application of the prodrug strategy to other antibiotics facing similar bioavailability challenges remains a promising avenue for extending the life and utility of our existing antimicrobial arsenal.

References

- 1. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pivampicillin - Wikipedia [en.wikipedia.org]

Lenampicillin's Efficacy Against Beta-Lactamase-Producing Bacteria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral bioavailability, leading to higher plasma concentrations of the active compound.[1] While ampicillin's utility is compromised by the ever-growing prevalence of beta-lactamase-producing bacteria, this whitepaper explores the in-vitro activity of this compound, primarily through the lens of its active form, ampicillin, against these resistant strains. A critical component of restoring ampicillin's efficacy is its combination with beta-lactamase inhibitors, such as sulbactam. This document provides a comprehensive overview of the mechanism of action, quantitative susceptibility data, and detailed experimental protocols relevant to assessing the activity of this compound against bacteria harboring beta-lactamase-mediated resistance.

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1][2] By disrupting this process, beta-lactams lead to cell lysis and bacterial death.

However, the clinical effectiveness of many beta-lactam antibiotics, including ampicillin, is threatened by the production of beta-lactamase enzymes by a wide range of bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The production of beta-lactamases is a primary mechanism of resistance in many clinically significant Gram-positive and Gram-negative bacteria. To counteract this, beta-lactamase inhibitors, such as sulbactam, have been developed. These inhibitors irreversibly bind to and inactivate beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic from degradation and restoring its antibacterial activity.[3][4]

This compound: Mechanism of Action and Role of Beta-Lactamase Inhibitors

This compound itself is an inactive prodrug. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the body to release its active form, ampicillin. Therefore, the antimicrobial activity and susceptibility profile of this compound are identical to those of ampicillin.

The core of ampicillin's antibacterial action is the inhibition of bacterial cell wall synthesis. This process is outlined in the signaling pathway below.

As depicted, ampicillin's therapeutic efficacy is compromised by beta-lactamase. The co-administration of a beta-lactamase inhibitor like sulbactam is therefore essential for activity against resistant strains.

Quantitative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin and the ampicillin-sulbactam combination against various beta-lactamase-producing bacteria. The data is compiled from multiple in-vitro studies. As this compound is a prodrug of ampicillin, these values are directly representative of its potential efficacy.

Table 1: MIC of Ampicillin and Ampicillin-Sulbactam against Beta-Lactamase-Producing Staphylococcus aureus

| Antibiotic/Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Ampicillin | 500 | 1727 |

| Ampicillin-Sulbactam | 31.25 (16-fold reduction) | 215.875 (8-fold reduction) |

Table 2: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Escherichia coli

| Strain Characteristic | Ampicillin-Sulbactam MIC (µg/mL) |

| Ampicillin-sensitive (ATCC 25922) | 4/2 |

| Ampicillin-resistant, TEM-1 producer (EC11) | 4/2 |

| Ampicillin-resistant, TEM-1 producer (TIM2) | 12/6 |

| Highly resistant, TEM-1 producer (GB85) | >128/64 |

Table 3: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Klebsiella pneumoniae

| Antibiotic/Combination | Susceptibility Rate |

| Ampicillin-Sulbactam | 19.05% of ESBL-producing MDR isolates were susceptible |

Table 4: MIC of Ampicillin against Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Haemophilus influenzae

| Strain Category | Ampicillin MIC (µg/mL) |

| Generally inhibited | ≤1.0 |

| Intermediate | 2.0 |

| Resistant (BLNAR) | ≥4.0 |

Experimental Protocols

The determination of in-vitro activity of antimicrobial agents is crucial for understanding their efficacy. The following are detailed methodologies for two common antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

References

- 1. Predictors of effect of ampicillin-sulbactam against TEM-1 beta-lactamase-producing Escherichia coli in an in vitro dynamic model: enzyme activity versus MIC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Stability-Indicating HPLC Method for Lenampicillin Analysis

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lenampicillin. As this compound is a prodrug of ampicillin, this method is adapted from established and validated HPLC methods for ampicillin, ensuring a robust and reliable analytical approach.

Introduction

This compound is an aminopenicillin antibiotic, a prodrug of ampicillin, designed to improve its oral bioavailability. Accurate and precise analytical methods are crucial for the quantitative determination of this compound in pharmaceutical research, development, and quality control. This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating for the analysis of this compound. The method is designed to separate this compound from its primary active metabolite, ampicillin, and potential degradation products.

Chromatographic Conditions

A summary of the optimized HPLC operational parameters is presented in Table 1. These parameters are based on methods developed for ampicillin and are suitable for the analysis of this compound.[1][2][3][4][5]

Table 1: HPLC Operational Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., LiChrospher 100, end-capped, 5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile and Phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (~25 °C) |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Ampicillin reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Preparation of Solutions

3.2.1. Phosphate Buffer (pH 5.0)

-

Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.

-

Adjust the pH to 5.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

3.2.2. Mobile Phase Preparation

-

Mix acetonitrile and the prepared phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v).

-

Degas the mobile phase using sonication or vacuum filtration before use.

3.2.3. Standard Stock Solution Preparation

-

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

-